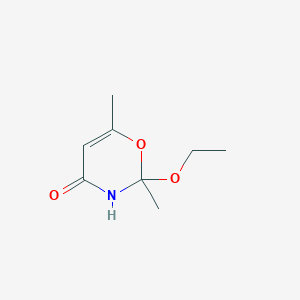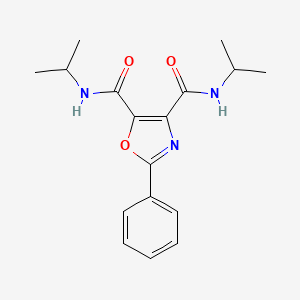
4-Nitrobenzoic acid--N,N-diethylethanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoic acid–N,N-diethylethanamine (1/1) is a compound formed by the combination of 4-nitrobenzoic acid and N,N-diethylethanamine in a 1:1 molar ratio. 4-Nitrobenzoic acid is an organic compound with the formula C(_7)H(_5)NO(_4), known for its pale yellow crystalline appearance 4)H({11})N, commonly used as a base in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzoic acid can be synthesized by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent . N,N-diethylethanamine is typically produced by the reaction of ethanol with ammonia in the presence of a catalyst.
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid involves large-scale oxidation processes, often using air or oxygen as the oxidant. N,N-diethylethanamine is produced industrially by the catalytic reaction of ethanol with ammonia, followed by distillation to purify the product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions.
Oxidation: Further oxidation to form different derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Aminobenzoic acid.
Substitution: Various substituted nitrobenzoic acids.
Oxidation: Derivatives like 4-nitrobenzoyl chloride.
Scientific Research Applications
4-Nitrobenzoic acid is used as an intermediate in the synthesis of pharmaceuticals, such as the anesthetic procaine and folic acid . It also participates in the biosynthesis of the antibiotic aureothin . N,N-diethylethanamine is widely used as a base in organic synthesis and as a precursor in the production of various chemicals.
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid involves its conversion to active derivatives, such as 4-aminobenzoic acid, which can then participate in various biochemical pathways. N,N-diethylethanamine acts as a base, neutralizing acids and facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid without the nitro group.
Nitrobenzene: An aromatic compound with a nitro group but lacking the carboxylic acid functionality.
Anthranilic acid: An aromatic compound with both amino and carboxylic acid groups.
Uniqueness
4-Nitrobenzoic acid is unique due to the presence of both a nitro group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in pharmaceutical synthesis.
Properties
CAS No. |
51694-06-5 |
|---|---|
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H15N/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10);4-6H2,1-3H3 |
InChI Key |
OLBLKTGEFNKFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)











